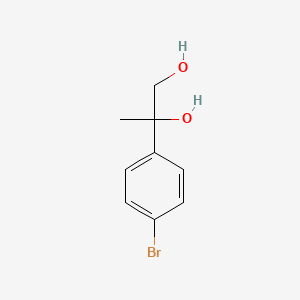
2-(4-Bromofenil)propano-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)propane-1,2-diol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.089. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
2-(4-Bromofenil)propano-1,2-diol: se utiliza a menudo como intermediario en la síntesis orgánica. Su estructura permite modificaciones químicas adicionales, lo que lo convierte en un bloque de construcción versátil para sintetizar una variedad de compuestos orgánicos complejos. Por ejemplo, puede sufrir reacciones como la bromación, la oxidación y las reacciones de acoplamiento, que son fundamentales en la creación de productos farmacéuticos y agroquímicos .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede utilizar para sintetizar nuevos tipos de polímeros con posibles aplicaciones en la creación de plásticos o resinas novedosas. Su grupo fenilo bromado podría mejorar potencialmente las propiedades ignífugas de estos materiales .
Química Analítica
This compound: puede servir como un compuesto estándar o de referencia en cromatografía y espectrometría de masas. Su patrón único de fragmentación de masa puede ayudar en la identificación y cuantificación de compuestos similares en mezclas complejas .
Química Medicinal
Este diol podría ser un precursor en la síntesis de compuestos medicinales. Sus características estructurales podrían incorporarse a moléculas diseñadas para interactuar con objetivos biológicos, como enzimas o receptores, que son cruciales en el desarrollo de nuevos fármacos .
Diseño de Catalizadores
La estructura molecular del compuesto podría ser útil en el diseño de catalizadores. Por ejemplo, su grupo bromofenilo podría usarse para anclar especies catalíticas sobre soportes sólidos, mejorando la eficiencia de varias reacciones químicas .
Ciencia Ambiental
En la ciencia ambiental, This compound podría estudiarse por su comportamiento y descomposición en los ecosistemas. Comprender sus productos de degradación y vías puede informar la evaluación de su impacto ambiental y guiar el desarrollo de productos químicos más seguros .
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Bromophenyl)propane-1,2-diol is the benzylic position of alkyl benzenes . This compound is likely to interact with these targets through free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The interaction of 2-(4-Bromophenyl)propane-1,2-diol with its targets involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Bromophenyl)propane-1,2-diol Given its mode of action, it can be inferred that this compound likely affects pathways involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The pharmacokinetics of 2-(4-Bromophenyl)propane-1,2-diol The compound is known to be an oil at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2-(4-Bromophenyl)propane-1,2-diol Given its mode of action, it can be inferred that this compound likely results in the bromination of alkyl benzenes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Bromophenyl)propane-1,2-diol It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Propiedades
IUPAC Name |
2-(4-bromophenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPOQOHIKXTNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171417-14-4 |
Source


|
| Record name | 2-(4-bromophenyl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
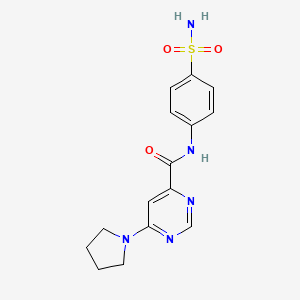
![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)
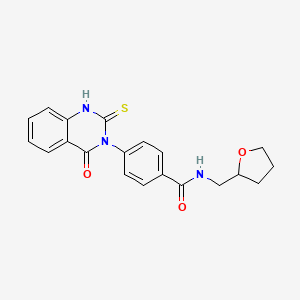

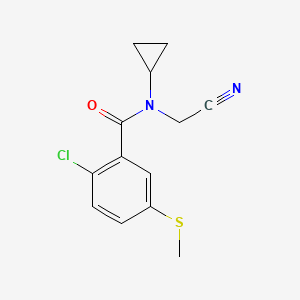
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
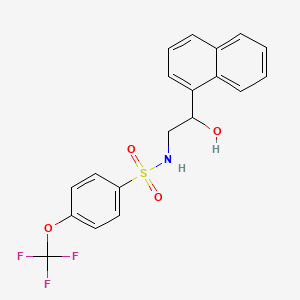
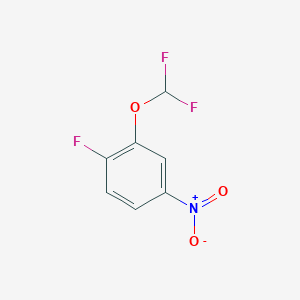
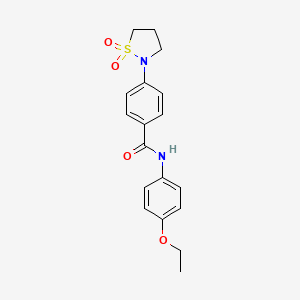
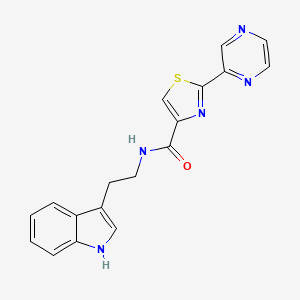
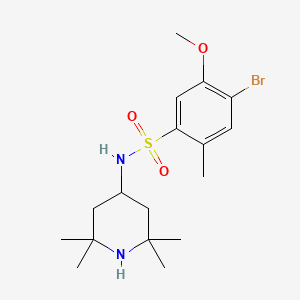
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)


